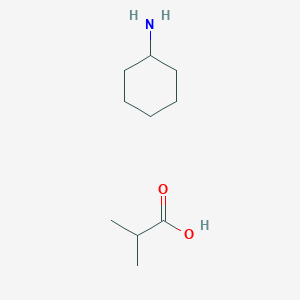
Cyclohexanamine;2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanamine;2-methylpropanoic acid is a compound that combines cyclohexanamine, an amine derived from cyclohexane, and 2-methylpropanoic acid, a carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanamine can be synthesized through the hydrogenation of aniline or by the reductive amination of cyclohexanone. The 2-methylpropanoic acid component can be prepared by the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid . The combination of these two components typically involves a condensation reaction under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of cyclohexanamine;2-methylpropanoic acid often involves large-scale hydrogenation processes for cyclohexanamine and oxidation reactions for 2-methylpropanoic acid. These processes are optimized for efficiency and yield, ensuring the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
Cyclohexanamine;2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The 2-methylpropanoic acid component can be oxidized to form α-hydroxyisobutyric acid.
Reduction: The amine group in cyclohexanamine can be reduced to form cyclohexylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: α-Hydroxyisobutyric acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted amines and carboxylic acid derivatives.
科学的研究の応用
Cyclohexanamine;2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanamine;2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amine group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid component can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Cyclohexylamine: Similar structure but lacks the 2-methylpropanoic acid component.
2-Methylpropanoic acid: Similar structure but lacks the cyclohexanamine component.
Cyclohexanone: A ketone derivative of cyclohexane, structurally related but with different functional groups.
Uniqueness
Cyclohexanamine;2-methylpropanoic acid is unique due to the combination of an amine and a carboxylic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
特性
CAS番号 |
112381-47-2 |
|---|---|
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC名 |
cyclohexanamine;2-methylpropanoic acid |
InChI |
InChI=1S/C6H13N.C4H8O2/c7-6-4-2-1-3-5-6;1-3(2)4(5)6/h6H,1-5,7H2;3H,1-2H3,(H,5,6) |
InChIキー |
KRMPLHBVOITKDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)O.C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


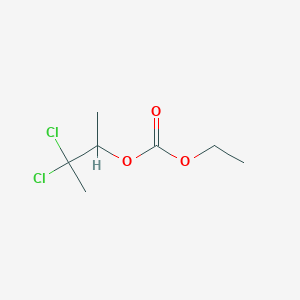
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
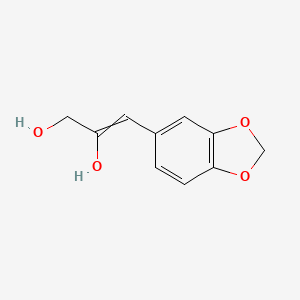
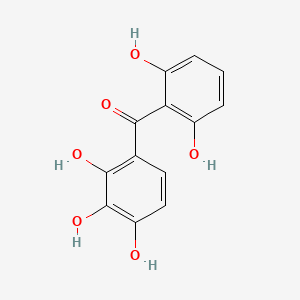
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)
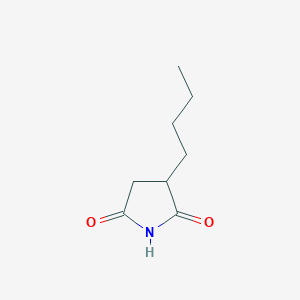
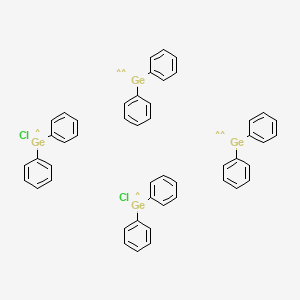
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
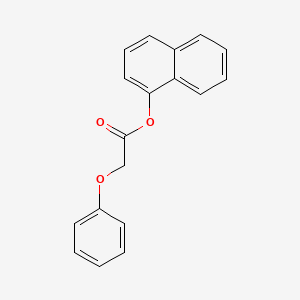
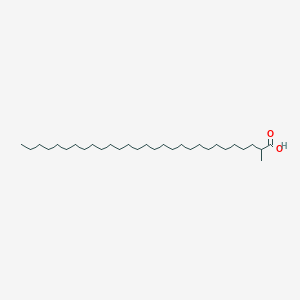
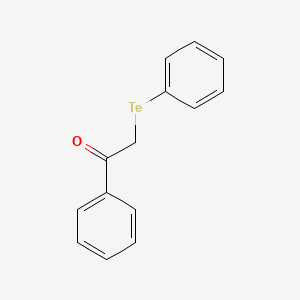
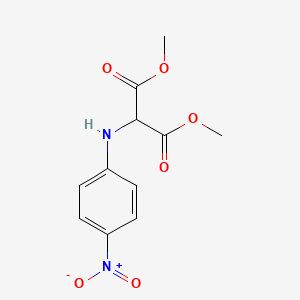
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
